molecular formula C10H10F2O B2891844 (1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 1568073-28-8

(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B2891844
CAS No.: 1568073-28-8
M. Wt: 184.186
InChI Key: CKGYXCMBPBDKJQ-JTQLQIEISA-N
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Description

(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound characterized by the presence of two fluorine atoms at the 5th and 7th positions of the naphthalene ring, and a hydroxyl group at the 1st position. This compound is part of the naphthalene family, which is known for its aromatic properties and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Reduction: The reduction of the naphthalene ring to a tetrahydronaphthalene structure can be performed using catalytic hydrogenation with palladium on carbon as a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems for reagent addition and product isolation can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-one.

    Reduction: Formation of 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of biological processes. The hydroxyl group can form hydrogen bonds with target molecules, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    (1S)-5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure with chlorine atoms instead of fluorine.

    (1S)-5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure with bromine atoms instead of fluorine.

    (1S)-5,7-diiodo-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure with iodine atoms instead of fluorine.

Uniqueness

The presence of fluorine atoms in (1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets compared to its halogenated analogs. These characteristics make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10,13H,1-3H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGYXCMBPBDKJQ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC(=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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